3-(4-Methylthiophen-2-yl)prop-2-ynoic acid
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Overview
Description
3-(4-Methylthiophen-2-yl)prop-2-ynoic acid is a chemical compound with the molecular formula C8H6O2S and a molecular weight of 166.2 g/mol . It is characterized by the presence of a thiophene ring substituted with a methyl group at the 4-position and a propynoic acid moiety at the 2-position . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiophen-2-yl)prop-2-ynoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as butane-2,3-dione and elemental sulfur.
Substitution with Methyl Group: The thiophene ring is then subjected to a methylation reaction using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of Propynoic Acid Moiety: The final step involves the coupling of the methyl-substituted thiophene with propargyl bromide under basic conditions to form the propynoic acid moiety.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylthiophen-2-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-(4-Methylthiophen-2-yl)prop-2-ynoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methylthiophen-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-yl)prop-2-ynoic acid: Similar structure but lacks the methyl group at the 4-position.
3-(4-Methoxyphenyl)prop-2-ynoic acid: Contains a methoxy group instead of a thiophene ring.
Uniqueness
3-(4-Methylthiophen-2-yl)prop-2-ynoic acid is unique due to the presence of the methyl-substituted thiophene ring, which imparts distinct chemical and biological properties . This structural feature may enhance its reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C8H6O2S |
---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3-(4-methylthiophen-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H6O2S/c1-6-4-7(11-5-6)2-3-8(9)10/h4-5H,1H3,(H,9,10) |
InChI Key |
IUKCODMONCTDFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C#CC(=O)O |
Origin of Product |
United States |
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